molecular formula C18H22O6 B077969 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol CAS No. 10535-17-8

1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol

Cat. No. B077969
CAS RN: 10535-17-8
M. Wt: 334.4 g/mol
InChI Key: IEWUCQVFAWBYOC-UHFFFAOYSA-N
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Description

“1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol” is an organic compound with the molecular formula C18H22O6 . It is a member of the phenoxypropane family of compounds, which are a class of organic compounds that contain a phenoxy group and a propane group.


Molecular Structure Analysis

The molecular structure of this compound includes a phenoxy group and a propane group. The InChI code for this compound is 1S/C18H22O6/c1-21-13-6-4-5-7-15 (13)24-17 (11-19)18 (20)12-8-9-14 (22-2)16 (10-12)23-3/h4-10,17-20H,11H2,1-3H3 .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid or liquid . It has a molecular weight of 334.37 . .

Scientific Research Applications

Lignin Model Compound

Veratrylglycerol-beta-guaiacyl ether is used as a model compound for evaluating the β-O-4 bond cleavage under diverse thermal and aqueous medium conditions . This includes varied pH, microbial biodegradation, subcritical water environment, and mild pyrolysis .

Stability and Reactivity Study

The compound is used in studies to understand its stability and reactivity under different conditions. For instance, it has been found to remain stable under exposure to moderate pH and several bacterial strains .

Subcritical Water Treatment

Veratrylglycerol-beta-guaiacyl ether is used in research to understand its breakdown pathways during subcritical water treatment. This helps in understanding how the compound reacts under high pressure and temperature .

Pyrolysis

The compound is used in pyrolysis studies to understand its degradation pathways under an inert atmosphere . These studies help in understanding how the compound breaks down when heated to high temperatures in the absence of oxygen .

Biodegradation

Veratrylglycerol-beta-guaiacyl ether is used in studies to understand its biodegradation pathways. For instance, it has been found to be degraded by mixed rumen bacteria in a yeast extract medium under strictly anaerobic conditions .

Analytical Chemistry

The compound is used in analytical chemistry as a reference standard for the identification and quantification of similar compounds .

Biochemical Research

Veratrylglycerol-beta-guaiacyl ether is used in biochemical research due to its structural similarity to certain biochemical compounds .

Environmental Science

The compound is used in environmental science research to understand its behavior and impact in the environment .

Safety and Hazards

This compound is associated with certain hazards. The hazard statements for this compound include H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O6/c1-21-13-6-4-5-7-15(13)24-17(11-19)18(20)12-8-9-14(22-2)16(10-12)23-3/h4-10,17-20H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWUCQVFAWBYOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C(CO)OC2=CC=CC=C2OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50909458
Record name 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50909458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol

CAS RN

10535-17-8
Record name Adlerol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Veratrylglycerol-beta-guaiacyl ether
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,4-Dimethoxy-phenyl)-2-(2-methoxy-phenoxy)-propane-1,3-diol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of veratrylglycerol-beta-guaiacyl ether in lignin research?

A1: Veratrylglycerol-beta-guaiacyl ether serves as a key model compound for studying the degradation of lignin, a complex aromatic polymer found in plant cell walls. This compound represents the common β-O-4 linkage, a prevalent bond connecting lignin monomers. Understanding its breakdown pathways is crucial for developing efficient methods to utilize lignin as a renewable resource.

Q2: Which microorganisms have been shown to degrade veratrylglycerol-beta-guaiacyl ether?

A2: Several bacterial and fungal species demonstrate the ability to degrade this model compound. Research has identified Acinetobacter sp. [], mixed rumen bacteria [], Pseudomonas acidovorans D3 [, ], Streptomyces viridosporus T7A [, ], and Serratia marcescens [] as capable degraders. Notably, S. viridosporus T7A produces an extracellular lignin peroxidase (ALiP-P3) that plays a significant role in cleaving the β-O-4 linkage [].

Q3: What are the initial steps involved in the microbial degradation of veratrylglycerol-beta-guaiacyl ether?

A3: Initial degradation often involves the oxidation of the compound. Pseudomonas acidovorans D3, for example, first converts veratrylglycerol-beta-guaiacyl ether to its corresponding 1-oxo compound, 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propan-1,3-dione [, ]. This step is crucial for subsequent β-aryl ether cleavage.

Q4: What is the role of lignin peroxidase in the degradation of veratrylglycerol-beta-guaiacyl ether?

A5: Lignin peroxidase, produced by certain fungi and bacteria, plays a crucial role in lignin degradation. Studies on the lignin peroxidase L3 from Phlebia radiata revealed its ability to catalyze Cα-Cβ bond cleavage in veratrylglycerol-beta-guaiacyl ether, representing a significant depolymerization step []. This process generates veratraldehyde as a major product and involves both compound I and II intermediates of the lignin peroxidase catalytic cycle [].

Q5: Are there any alternative methods for cleaving the β-O-4 linkage in veratrylglycerol-beta-guaiacyl ether?

A7: Beyond biological methods, mechanochemical treatments using techniques like ceramic ball milling (CBM) or vibration ball milling (VBM) have been explored for cleaving the β-O-4 linkage in this model compound []. These treatments generate various products, with α-(2-methoxyphenoxy)-β-hydroxypropioguaiacone identified as a major compound [].

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